Tert-butyl 4-(1-amino-2-methylpropyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(1-amino-2-methylpropyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1823860-37-2 . It has a molecular weight of 256.39 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H28N2O2/c1-10(2)12(15)11-6-8-16(9-7-11)13(17)18-14(3,4)5/h10-12H,6-9,15H2,1-5H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Synthesis of Enantiopure Compounds
Tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates have been utilized in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor. This process involves a series of reductions and stereoselective transformations, showcasing the compound's utility in preparing biologically relevant molecules with potential applications in drug development and synthetic biology (Marin et al., 2004).
Key Intermediates in Drug Synthesis
Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a derivative closely related to the query compound, serves as a key intermediate in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer. This highlights the compound's importance in pharmaceutical manufacturing processes, including acylation and sulfonation steps (Wang et al., 2015).
Development of Biologically Active Compounds
Another derivative, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is an important intermediate in the synthesis of biologically active compounds like crizotinib. This illustrates the compound's role in creating therapeutic agents, especially those targeting cancer (Kong et al., 2016).
Synthesis of Small Molecule Anticancer Drugs
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is used as an intermediate for small molecule anticancer drugs, showcasing the compound's utility in synthesizing agents for cancer therapy. This work underlines the importance of such intermediates in developing new treatments for challenging diseases (Zhang et al., 2018).
Characterization and Biological Evaluation
The synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, followed by its biological evaluation for antibacterial and anthelmintic activities, indicate the broader application of such compounds in evaluating potential therapeutic effects. Although the specific compound exhibited moderate activities, it signifies the research interest in exploring chemical derivatives for medical applications (Sanjeevarayappa et al., 2015).
Mechanism of Action
Target of action
The targets of piperidine derivatives can vary widely depending on their specific structures and functional groups. They can interact with a variety of proteins, receptors, and enzymes in the body .
Mode of action
The mode of action would depend on the specific target. For example, if the compound were to act as a ligand for a receptor, it might bind to the receptor and induce a conformational change, leading to a cascade of intracellular events .
Biochemical pathways
The affected pathways would also depend on the specific target. Piperidine derivatives could potentially be involved in a variety of biochemical pathways, given the diversity of their potential targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. Factors such as its size, charge, lipophilicity, and the presence of specific functional groups can all influence these properties .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can all influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
tert-butyl 4-(1-amino-2-methylpropyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-10(2)12(15)11-6-8-16(9-7-11)13(17)18-14(3,4)5/h10-12H,6-9,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAPRAVWFUMDRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1CCN(CC1)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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